Hapsbc

Iron Chelation Iron Overload Cellular Iron Metabolism

Standard iron chelators like desferrioxamine (DFO) confound interpretation in iron-overload models due to hexadentate coordination and HIF pathway interference. HAPSBC provides a chemically distinct alternative. • NNS tridentate dithiocarbazate scaffold-mobilizes intracellular ⁵⁹Fe with comparable efficacy to DFO but via a distinct coordination mode • Reversible Fe(III/II) redox couple at a more positive potential than thiosemicarbazones (e.g., Triapine), enabling stabilized Fe(II) state under physiological conditions • S-Benzyl substituent essential for antiproliferative activity; aldehyde-derived analogs are inactive in neuroepithelioma screens

Molecular Formula C15H15N3S2
Molecular Weight 301.4 g/mol
CAS No. 26158-47-4
Cat. No. B12374298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHapsbc
CAS26158-47-4
Molecular FormulaC15H15N3S2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12+
InChIKeyGAPPGYVPJUGIHP-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HAPSBC: Compound Class and Procurement Context


Hapsbc (Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate) is a synthetic small molecule belonging to the class of heterocyclic dithiocarbazate iron chelators [1]. It is characterized by an S-benzyl functional group and a tridentate NNS donor set, which facilitate its role in coordinating iron [1]. The compound has a molecular weight of 301.43 and the chemical formula C15H15N3S2 .

Iron chelator research tool with heterocyclic dithiocarbazate scaffold
S‑benzyl substituent for specific lipophilicity and metal‑complex geometry
Precursor for bioactive Cu/Zn metallodrug candidates (cell migration studies)

Why HAPSBC Cannot Be Substituted by In-Class Chelators


Interchangeability with other iron chelators, including clinically approved agents like desferrioxamine (DFO) or deferiprone, cannot be assumed for Hapsbc. While all function by binding iron, their physicochemical properties—including donor atom sets (e.g., NNS vs. hydroxamate), denticity, lipophilicity, and redox behavior—dictate their cellular uptake, subcellular iron pool targeting, and downstream biological effects [1]. Substitution without direct comparative data on iron mobilization efficacy, cellular toxicity, and off-target activity in a specific experimental model would introduce uncontrolled variability, potentially invalidating research outcomes [1].

S‑Benzyl vs. S‑Methyl Substituent
S‑benzyl group governs cytotoxicity and antimigratory activity; S‑methyl analogs may shift potency and bioactivity profiles.
2‑Acetylpyridine Backbone
Ketone‑derived Schiff base (HAPSBC) drives antiproliferative response; aldehyde‑derived analogs are inactive in neuroepithelioma screens.
Dithiocarbazate vs. Thiosemicarbazone Scaffold
Dithiocarbazate provides a more positive, reversible Fe(III/II) redox couple; thiosemicarbazone chelators exhibit different redox behaviour and may not reproduce cellular redox cycling.

HAPSBC Differentiation Evidence


Intracellular Iron Mobilisation vs. Desferrioxamine

In a direct comparison, Hapsbc (and other dithiocarbazate ligands in the study) were found to be effective in chelating intracellular ⁵⁹Fe relative to the clinically important iron chelator desferrioxamine (DFO) in cellular models [1]. The data demonstrates that Hapsbc can mobilize iron from cellular stores, establishing a baseline of activity against a well-known comparator [1].

59Fe Mobilisation
Class-level
Effective relative to DFO
Supports iron-overload model studies
Full numerical dataset behind paywall; verify.
Iron Chelation Iron Overload Cellular Iron Metabolism

Antiproliferative Selectivity by Dithiocarbazate Subclass

The iron (Fe) complexes of Hapsbc and its class were characterized electrochemically. The FeIII/II couples for these dithiocarbazate complexes were found to be totally reversible and occur at higher potentials compared to analogous Fe complexes formed with thiosemicarbazone ligands [1]. This indicates a distinct electronic structure and redox stability for the Fe-dithiocarbazate complex.

Antiproliferative Selectivity
Class-level
Ketone-derived dithiocarbazates active; aldehyde-derived non-toxic
Structural determinant of cytotoxicity.
Electrochemistry Coordination Chemistry Iron Redox Biology

Redox Potential Shift vs. Thiosemicarbazone Iron Complexes

Hapsbc is a tridentate ligand utilizing an NNS donor set (pyridyl nitrogen, azomethine nitrogen, and thione sulfur) to coordinate iron [1]. This contrasts with other major classes of iron chelators: the hexadentate hydroxamate desferrioxamine (DFO), the bidentate 3-hydroxypyridin-4-one deferiprone, and the tridentate N,N,O donor set of deferasirox .

Fe(III/II) Redox
Class-level
More positive vs. thiosemicarbazones
Stabilises Fe(II); distinct redox cycling context
Exact mV behind paywall.
Coordination Chemistry Medicinal Chemistry Structure-Activity Relationship

HAPSBC Application Scenarios


Differentiation from Clinically Approved Iron Chelators

Hapsbc has demonstrated efficacy in mobilizing intracellular iron in SK-N-MC neuroepithelioma cells [1]. This makes it a suitable chemical probe for studies investigating iron homeostasis, the role of the labile iron pool, and the effects of iron chelation in this specific cancer cell line. Researchers can use it as a comparator to other iron chelators or as a tool to induce cellular iron depletion in this model system.

Antiproliferative Screening with 2-Acetylpyridine Dithiocarbazates

Hapsbc forms a low-spin Fe complex that exhibits a fully reversible FeIII/II redox couple at a potential higher than that of analogous thiosemicarbazone complexes [1]. This distinct electrochemical profile makes Hapsbc a valuable compound for studies aimed at understanding the relationship between a chelator's structure, its iron complex's redox potential, and the propensity for generating reactive oxygen species (ROS).

Synthesis of Cell Migration Inhibitory Metallodrugs

As a representative member of the heterocyclic dithiocarbazate class, Hapsbc serves as a key scaffold for SAR investigations [1]. Its specific S-benzyl group and NNS donor set provide a basis for synthesizing and testing analogs to elucidate how structural modifications impact iron binding affinity, cellular uptake, and biological activity, particularly in contrast to other chelator classes like thiosemicarbazones or hydrazones [1].

Application
Selection Property
Validation Focus
Iron chelation mechanism studies
Distinct NNS tridentate coordination
Intracellular ⁵⁹Fe mobilisation endpoint
Antiproliferative screening
2‑Acetylpyridine backbone requirement
Cytotoxicity against neuroepithelioma cells
Cell migration metallodrug synthesis
S‑benzyl substituent for antimigratory activity
Metal-complex cell migration assay
Electrochemical redox studies
Reversible Fe(III/II) redox couple
Cyclic voltammetry in aqueous-organic solvent
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